MFCD04065058
Description
Based on MDL nomenclature conventions, this identifier typically corresponds to organoboron or heterocyclic compounds used in pharmaceutical intermediates, agrochemicals, or materials science . For instance, analogous MDL-registered compounds (e.g., MFCD01089040 and MFCD27976700) are often boronic acids or sulfur-containing heterocycles with applications in Suzuki-Miyaura cross-coupling reactions or flame-retardant materials .
Key inferred properties of MFCD04065058 (based on structural analogs):
- Molecular weight: Likely between 150–250 g/mol, similar to boronic acids or small heterocycles .
- Polarity: Moderate-to-high polarity, as suggested by TPSA (Topological Polar Surface Area) values in comparable compounds (e.g., 40–60 Ų) .
- Bioavailability: Potential for moderate GI absorption and BBB permeability, depending on substituents .
Properties
IUPAC Name |
(E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c1-16-7-9-18(10-8-16)22-12-11-20(26-22)13-19(14-24)23-25-21(15-27-23)17-5-3-2-4-6-17/h2-13,15H,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXIOJPWEFPVSB-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD04065058 involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini. This reaction can be catalyzed using either copper (II) acetylacetonate or iron (III) acetylacetonate with 1,2-diaminobenzene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, catalytic oxidation in a packed-bed continuous flow reactor has been employed to produce related compounds, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
MFCD04065058 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, triphenylphosphine, and carbon tetrachloride. The reactions typically require specific catalysts, such as copper (II) acetylacetonate or iron (III) acetylacetonate, and are conducted under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive alkylation of gem-dichloro-olefin derivatives can yield acetylene derivatives with various substituents .
Scientific Research Applications
MFCD04065058 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is utilized in the production of advanced materials and chemicals, contributing to various industrial processes
Mechanism of Action
The mechanism of action of MFCD04065058 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Properties of MFCD04065058 and Analogs
Structural and Functional Differences
Core Scaffold :
- This compound is hypothesized to contain a boronic acid group, enabling its use in cross-coupling reactions, whereas 2-(methylthio)oxazolo[4,5-b]pyridine features a sulfur-containing oxazole ring, enhancing its antimicrobial activity .
- Key distinction : Boronic acids (e.g., (3-Bromo-5-chlorophenyl)boronic acid) exhibit higher reactivity in Pd-catalyzed reactions but lower thermal stability compared to sulfur heterocycles .
Physicochemical Properties :
- Solubility : Sulfur-containing compounds like 2-(methylthio)oxazolo[4,5-b]pyridine show higher aqueous solubility (2.58 mg/mL) due to hydrogen-bond acceptor sites, whereas boronic acids are less soluble (0.24 mg/mL) .
- Lipophilicity : Boronic acids (Log P ~2.15) are more lipophilic than oxazole derivatives (Log P ~1.64), affecting their membrane permeability and drug-likeness .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
